molecular formula C15H21N3O B7865006 (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7865006
M. Wt: 259.35 g/mol
InChI Key: FRVFRQIYPDQUOW-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyano group, an amino group, and a benzyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for the bromination step, which can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for DPP-4 compared to other inhibitors .

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1021425-59-1, is a chiral compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C15H21N3O
  • Molar Mass : 259.35 g/mol
  • CAS Number : 1021425-59-1

The compound features a complex structure that includes an amino group, a cyano group, and an ethyl side chain, which contribute to its biological activity.

This compound is primarily studied for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are important in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels in the bloodstream.

Key Mechanisms:

  • Inhibition of DPP-4 Enzyme : By inhibiting DPP-4, this compound helps to prolong the action of incretin hormones, which regulate glucose metabolism.
  • Interaction with Receptors : The compound may also interact with various receptors involved in metabolic pathways, although specific receptor targets are still under investigation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. The following table summarizes key findings from various research studies:

Study ReferenceIC50 Value (µM)Biological TargetFindings
3.42DPP-4Demonstrated potent inhibition compared to control substances.
2.97FABP4Effective in reducing fluorescence in ligand displacement assays.
Not specifiedVarious EnzymesEvaluated for interactions with multiple enzyme targets in biochemical assays.

Case Studies

  • DPP-4 Inhibition : A study published in MDPI highlighted the compound's potential as a DPP-4 inhibitor, showing a significant reduction in glucose levels in diabetic models when administered alongside standard treatments .
  • FABP4 Inhibition : Another research focused on fatty acid-binding protein 4 (FABP4) inhibition revealed that the compound effectively reduces the binding affinity of established ligands, indicating its potential role in metabolic disease management.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical development:

  • Medicinal Chemistry : Its role as a DPP-4 inhibitor positions it as a candidate for diabetes treatment.
  • Organic Synthesis : The compound serves as a building block for more complex molecules, facilitating the development of novel therapeutics.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-8-6-5-7-12(13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVFRQIYPDQUOW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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